
An In-depth Technical Guide to Bucetin:
Chemical Structure, Properties, and Biological

Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bucetin

Cat. No.: B10753168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a synthetic

compound previously utilized for its analgesic and antipyretic properties. Structurally related to

phenacetin, it was introduced as a potentially safer alternative. However, concerns regarding its

safety profile, specifically renal toxicity and carcinogenic potential, led to its withdrawal from the

pharmaceutical market. This technical guide provides a comprehensive overview of Bucetin's

chemical structure, physicochemical properties, pharmacological actions, metabolic pathways,

and the mechanisms underlying its toxicity. Detailed experimental protocols for its synthesis

and analytical quantification are also presented, alongside diagrammatic representations of key

biological pathways. This document is intended to serve as a valuable resource for researchers

and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties
Bucetin is a white to off-white crystalline powder.[1] Its core structure consists of a p-

phenetidine moiety N-acylated with a 3-hydroxybutanoic acid group.

Chemical Structure and Identifiers
IUPAC Name: N-(4-ethoxyphenyl)-3-hydroxybutanamide[2]
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CAS Number: 1083-57-4[2]

Molecular Formula: C₁₂H₁₇NO₃[2]

Canonical SMILES: CCOC1=CC=C(C=C1)NC(=O)CC(C)O[2]

InChI Key: LIAWQASKBFCRNR-UHFFFAOYSA-N

Physicochemical Data
A summary of the key physicochemical properties of Bucetin is presented in the table below

for easy reference and comparison.

Property Value Reference(s)

Molecular Weight 223.27 g/mol

Melting Point 160 °C

Water Solubility 2.17 mg/mL

logP 1.39

pKa (Strongest Acidic) 14.58

pKa (Strongest Basic) -2.6

Appearance
White to off-white crystalline

powder

Solubility in Organic Solvents
Soluble in DMSO (≥35

mg/mL), Ethanol (6 mg/mL)

Pharmacology and Pharmacokinetics
Bucetin was developed as a non-narcotic analgesic and antipyretic agent. Its therapeutic

effects are overshadowed by its significant toxicity, which ultimately led to its discontinuation in

clinical use.

Pharmacodynamics and Mechanism of Action
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While the precise mechanism of its analgesic and antipyretic action is not extensively detailed

in the available literature, it is believed to act similarly to other aniline derivatives like

paracetamol and phenacetin. These compounds are thought to exert their effects through the

inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous

system, thereby reducing prostaglandin synthesis. However, the primary focus of research on

Bucetin has been its toxicity.

Pharmacokinetics and Metabolism
The metabolism of Bucetin is a critical aspect of its biological activity, as it leads to the

formation of toxic metabolites. The primary metabolic pathways involve:

Deacylation: Microsomal enzymes hydrolyze the amide bond, releasing the side chain and

forming 4-ethoxyaniline (p-phenetidine). This metabolite is considered a key contributor to

Bucetin's toxicity.

Oxidative O-de-ethylation: The ethyl group on the phenoxy ring is removed, leading to the

formation of N-(4-hydroxyphenyl)-3-hydroxybutanamide.

Keto conversion: The hydroxyl group on the butyryl side chain can be oxidized to a ketone,

forming N-(4-ethoxyphenyl)-3-oxobutanamide.

Conjugation: The metabolites, particularly the hydroxylated forms, can undergo

glucuronidation for excretion.

The metabolic fate of Bucetin is illustrated in the following diagram:
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Caption: Metabolic pathways of Bucetin.

Toxicity Profile
The clinical use of Bucetin was terminated due to its significant adverse effects, primarily renal

toxicity and a risk of carcinogenesis.
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Nephrotoxicity
The renal toxicity of Bucetin is attributed to its metabolite, 4-ethoxyaniline (p-phenetidine). This

metabolite is believed to inhibit the synthesis of prostaglandin E2 (PGE2), a crucial molecule

for maintaining renal blood flow and function. The inhibition of PGE2 synthesis can lead to

renal papillary necrosis.

The proposed signaling pathway for Bucetin-induced nephrotoxicity is depicted below:
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Caption: Proposed pathway of Bucetin-induced nephrotoxicity.
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Carcinogenicity
Bucetin shares a structural similarity with phenacetin, a compound classified as a human

carcinogen. The carcinogenic potential of Bucetin is also linked to its metabolite, p-

phenetidine. While the precise mechanism is not fully elucidated for Bucetin itself, the

carcinogenicity of phenacetin is thought to involve the metabolic activation of p-phenetidine to

reactive intermediates that can form DNA adducts, leading to mutations and the initiation of

cancer.

Experimental Protocols
Synthesis of Bucetin (N-(4-ethoxyphenyl)-3-
hydroxybutanamide)
The synthesis of Bucetin can be achieved through the amidation of p-phenetidine with 3-

hydroxybutanoic acid or its activated derivative. A common approach involves the use of a

coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence

of a catalyst like 4-Dimethylaminopyridine (DMAP).

Materials:

p-Phenetidine (4-ethoxyaniline)

3-Hydroxybutanoic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Ethyl acetate and hexane for elution

Procedure:

Reaction Setup: In a round-bottom flask, dissolve p-phenetidine (1.0 eq) and 3-

hydroxybutanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).

Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP)

(0.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-

wise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with

1 M HCl, saturated NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using a gradient of

ethyl acetate in hexane to afford pure N-(4-ethoxyphenyl)-3-hydroxybutanamide.

The workflow for the synthesis is outlined in the diagram below:
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Caption: Workflow for the synthesis of Bucetin.

Quantification of Bucetin in Plasma by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for

pharmacokinetic studies of Bucetin. The following protocol is adapted from methods used for

similar small molecules.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.

Detection Wavelength: Determined by UV-Vis spectrophotometry of a standard solution of

Bucetin (typically around 245 nm for similar structures).

Injection Volume: 20 µL.

Column Temperature: 30 °C.

Sample Preparation (Plasma):

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an

appropriate internal standard.

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for

10 minutes.

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness

under a gentle stream of nitrogen.

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation:

The method should be validated according to ICH guidelines for bioanalytical method

validation, including assessments of:

Specificity and Selectivity

Linearity and Range

Accuracy and Precision (Intra- and Inter-day)

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Recovery
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Stability (Freeze-thaw, short-term, long-term)

Conclusion
Bucetin serves as an important case study in drug development, highlighting the critical need

for thorough toxicological evaluation of new chemical entities, even those structurally similar to

existing drugs. While its analgesic and antipyretic properties were of therapeutic interest, its

severe adverse effects, driven by the formation of the toxic metabolite 4-ethoxyaniline,

rendered it unsuitable for clinical use. The information compiled in this guide, from its

fundamental chemical properties to detailed experimental protocols and toxicity pathways,

provides a comprehensive resource for researchers. Understanding the structure-toxicity

relationship of Bucetin and its metabolites can inform the design of safer analgesic

compounds and contribute to the broader knowledge base of drug metabolism and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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